

Endoglin (ENG): A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *N'-Ethyl-N-nitro-N-nitrosoguanidine*

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Abstract: This document provides an in-depth technical guide on the protein Endoglin (ENG), also known as CD105. It is intended for researchers, scientists, and drug development professionals. This guide covers the molecular characteristics of Endoglin, including its molecular weight and various isoforms. A detailed exploration of its critical role in the Transforming Growth Factor-beta (TGF- β) signaling pathway and angiogenesis is presented. Furthermore, this whitepaper furnishes detailed protocols for key experimental methodologies used to study Endoglin, including Co-Immunoprecipitation, Western Blotting, and in vitro angiogenesis assays.

Introduction

Endoglin (ENG) is a type I transmembrane glycoprotein that functions as a crucial co-receptor for the Transforming Growth Factor-beta (TGF- β) superfamily of ligands.[1] Primarily expressed on the surface of endothelial cells, its expression is significantly upregulated during active angiogenesis, such as in tumor neovascularization and wound healing.[2] Due to its pivotal role in vascular development and remodeling, Endoglin is a key target of interest in various pathological conditions, including cancer and vascular disorders like Hereditary Hemorrhagic Telangiectasia (HHT).[1][3] This guide summarizes the current knowledge on the molecular and functional aspects of Endoglin.

Molecular Characteristics

Endoglin is a homodimeric protein, with the dimer having an apparent molecular weight of approximately 180 kDa. The protein consists of a large extracellular domain, a transmembrane region, and a short cytoplasmic tail.^[4] It is important to note that a simple chemical formula is not applicable to a large and complex biomolecule like a protein. Instead, its size is characterized by its mass in Daltons or its number of amino acid residues.

Quantitative Data Summary

The molecular weight of Endoglin can vary depending on its glycosylation state and the specific isoform.^[4] Recombinant forms and naturally occurring isoforms have been characterized with different molecular masses.

Form	Characteristic	Molecular Weight/Size	Notes
Homodimer	Fully glycosylated, native form	~180 kDa	As observed in non-reducing SDS-PAGE.
Monomer	Glycosylated	~95 kDa	Apparent weight in reducing SDS-PAGE. ^[5]
Monomer	Recombinant, glycosylated (insect cells)	~70 - 75 kDa	Due to glycosylation. ^[3]
Monomer	Recombinant, non-glycosylated (E. coli)	~64.9 kDa	Calculated mass of the polypeptide chain. ^[6]
Isoform 1	Predicted from amino acid sequence (658 aa)	~70.6 kDa	Longer, predominant isoform. ^[5]
Isoform 2	Predicted from amino acid sequence (625 aa)	~67.5 kDa	Shorter isoform resulting from alternative splicing. ^[5]

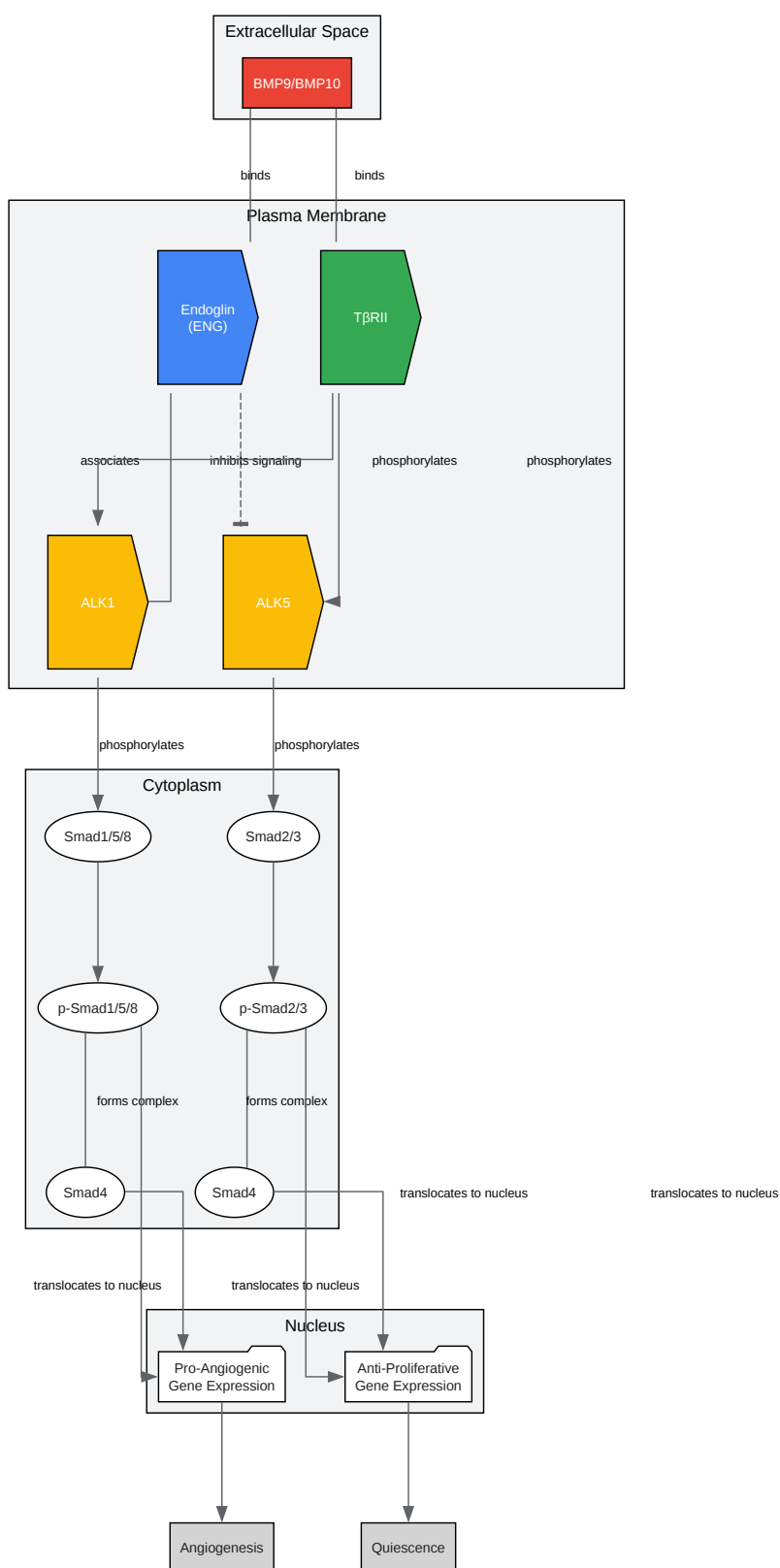
Signaling Pathways

Endoglin is a critical modulator of the TGF- β signaling pathway in endothelial cells. It does not bind TGF- β ligands on its own but forms a complex with the type I and type II TGF- β receptors (T β RI and T β RII).[5] The primary ligands for the Endoglin-containing receptor complex in endothelial cells are Bone Morphogenetic Protein 9 (BMP9) and BMP10.[5]

Endoglin plays a key role in balancing two distinct branches of the TGF- β signaling cascade:

- **ALK1/Smad1/5/8 Pathway:** In conjunction with the type I receptor ALK1 (Activin receptor-like kinase 1), Endoglin promotes signaling that leads to the phosphorylation of Smad1, Smad5, and Smad8. This pathway is generally associated with endothelial cell proliferation and migration, and thus is pro-angiogenic.
- **ALK5/Smad2/3 Pathway:** Endoglin can also interact with the type I receptor ALK5. The ALK5-mediated pathway leads to the phosphorylation of Smad2 and Smad3 and is typically anti-proliferative, promoting endothelial cell quiescence.

By favoring the ALK1 pathway, high expression of Endoglin shifts the cellular response towards an activated, angiogenic state. Mutations that lead to a loss of Endoglin function, as seen in Hereditary Hemorrhagic Telangiectasia type 1 (HHT1), disrupt this balance and lead to vascular malformations.



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Caption: Endoglin signaling pathway in endothelial cells.

Experimental Protocols

The study of Endoglin involves a variety of standard molecular biology techniques. Below are detailed protocols for Co-Immunoprecipitation, Western Blotting, and an in vitro Tube Formation Assay.

Co-Immunoprecipitation of Endoglin and Associated Receptors

This protocol is designed to isolate Endoglin and its interacting partners (e.g., T β RII, ALK1) from cell lysates.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with 1% NP-40, protease and phosphatase inhibitors)
- Anti-Endoglin antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- Pre-chilled PBS

Procedure:

- **Cell Lysis:** Culture cells to ~90% confluency. Wash cells twice with ice-cold PBS. Add 1 ml of ice-cold lysis buffer and scrape the cells. Transfer the lysate to a microcentrifuge tube.
- **Homogenization:** Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Pre-clearing (Optional):** Transfer the supernatant to a new tube. Add 20 μ l of protein A/G beads and incubate for 1 hour at 4°C on a rotator. Pellet the beads using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding.

- Immunoprecipitation: Add 2-5 µg of the primary anti-Endoglin antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
- Complex Capture: Add 30 µl of equilibrated protein A/G beads to the lysate-antibody mixture. Incubate for 2-4 hours at 4°C with rotation.
- Washing: Pellet the beads with a magnetic rack and discard the supernatant. Wash the beads three times with 1 ml of cold wash buffer.
- Elution: Elute the protein complexes from the beads by adding 30 µl of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes. The eluted proteins are now ready for analysis by Western Blot.

Western Blotting for Endoglin Detection

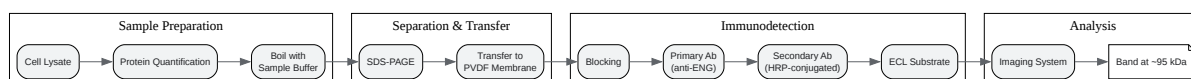
This protocol describes the detection of Endoglin in protein lysates to determine its molecular weight and expression level.

Materials:

- SDS-PAGE equipment (gels, running buffer, etc.)
- Transfer system (wet or semi-dry)
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody (anti-Endoglin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

- **Protein Quantification:** Determine the protein concentration of cell lysates using a BCA or Bradford assay.
- **Sample Preparation:** Mix 20-30 µg of protein with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load samples into the wells of a polyacrylamide gel (an 8% gel is suitable for the Endoglin monomer). Run the gel at 100-150V until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a protein of this size.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-Endoglin primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 7.
- **Detection:** Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- **Imaging:** Capture the chemiluminescent signal using an imaging system.



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Caption: General workflow for Western Blotting.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key function influenced by Endoglin.

Materials:

- Basement membrane extract (e.g., Matrigel®)
- Human Umbilical Vein Endothelial Cells (HUVECs)
- 96-well plate
- Endothelial cell growth medium
- Calcein AM (for visualization)

Procedure:

- **Plate Coating:** Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µl of the extract to each well of a 96-well plate. Ensure the entire surface is covered.
- **Gelling:** Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- **Cell Seeding:** Harvest HUVECs and resuspend them in a small volume of medium. Seed $1-2 \times 10^4$ cells in 100 µl of medium into each coated well. Include experimental conditions, such as treatment with pro- or anti-angiogenic factors.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
- **Visualization and Analysis:** Monitor the formation of tube-like structures using a microscope. For quantification, the cells can be stained with Calcein AM.
- **Quantification:** Capture images of the tube network. Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

Conclusion

Endoglin (ENG/CD105) is a well-characterized homodimeric glycoprotein that is indispensable for vascular development and angiogenesis. Its function as a co-receptor in the TGF- β signaling pathway, where it balances the pro-angiogenic ALK1 and anti-proliferative ALK5 pathways, places it at a critical nexus of vascular biology. Understanding its molecular characteristics and the signaling cascades it modulates is essential for developing therapies targeting angiogenesis-dependent diseases. The experimental protocols detailed herein provide a foundation for the investigation of Endoglin's expression, interactions, and function in both physiological and pathological contexts.

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